molecular formula C10H12O3 B1269086 3-Propoxybenzoic acid CAS No. 190965-42-5

3-Propoxybenzoic acid

Cat. No. B1269086
M. Wt: 180.2 g/mol
InChI Key: ZMXUPQVAIFGMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including compounds similar to 3-propoxybenzoic acid, involves a variety of chemical reactions and methodologies. A notable example is the synthesis of novel mesogenic benzoic acids, which includes derivatives bearing terminal and lateral groups attached through odd-numbered spacers, indicating the versatility of synthesis approaches for such compounds (Weissflog et al., 1996). Additionally, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile showcases the reactivity of 3-phenoxybenzoic acid chloride with other reagents, hinting at methods that could be adapted for 3-propoxybenzoic acid synthesis (Popov et al., 2011).

Molecular Structure Analysis

The crystal and molecular structure of derivatives closely related to 3-propoxybenzoic acid, such as 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, has been determined by X-ray analysis, revealing intricate details about the molecular arrangement and interactions within the crystal lattice (Weissflog et al., 1996). Such analyses are crucial for understanding the physical properties and potential applications of these compounds.

Chemical Reactions and Properties

Benzoic acid derivatives participate in a wide range of chemical reactions, offering diverse functionalities. The reactivity of such compounds is exemplified by the synthesis of various derivatives through reactions like bromocyclization of 2-alkynylbenzoic acids, demonstrating the potential for functionalization and modification of the benzoic acid core to obtain compounds with desired properties (Zheng et al., 2019).

Scientific Research Applications

Chemical Synthesis and Impurities

  • Identification in Proparacaine Hydrochloride Synthesis : 3-Propoxybenzoic acid derivatives, such as 3-amino-4-propoxybenzoic acid, have been identified as process-related impurities in the synthesis of proparacaine hydrochloride, an ester-type local anesthetic used in ophthalmic operations. This highlights the significance of 3-propoxybenzoic acid and its derivatives in the pharmaceutical manufacturing process, particularly in quality control and impurity profiling (Yang et al., 2020).

Corrosion Inhibition

  • Use as a Corrosion Inhibitor : Derivatives of 3-propoxybenzoic acid, such as 3-hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors in specific industrial applications. For example, they have been investigated for inhibiting corrosion in AISI 316L stainless steel in acidic environments (Narváez et al., 2005).

Liquid Crystal Research

  • Molecular Ordering in Liquid Crystals : Research on para-n-propoxybenzoic acid, a derivative of 3-propoxybenzoic acid, has provided insights into the molecular ordering and behavior of nematic liquid crystals. These studies are essential for understanding the properties and applications of liquid crystals in various technologies (Sanyal et al., 1985).

Analytical Chemistry

  • Analytical Method Development : The development of sensitive and accurate analytical methods for detecting 3-propoxybenzoic acid derivatives like 3-phenoxybenzoic acid is crucial in various fields, including environmental and biological monitoring. For example, a fluorescence enzyme immunoassay for detecting 3-phenoxybenzoic acid in urine demonstrates the application of 3-propoxybenzoic acid derivatives in analytical chemistry (Huo et al., 2018).

Environmental and Microbial Degradation

  • Microbial Degradation of Derivatives : The study of microbial degradation pathways for 3-propoxybenzoic acid derivatives, like 3-phenoxybenzoic acid, is significant in environmental science. Understanding these pathways helps in assessing the environmental impact and degradation processes of these compounds (Zhao et al., 2019).

Pharmaceutical Applications

  • Synthesis of Pharmaceutical Intermediates : The synthesis of derivatives of 3-propoxybenzoic acid, such as 3-aminobenzoic acid, plays a role in the production of pharmaceuticals. These derivatives serve as intermediates in manufacturing various drugs, highlighting their importance in the pharmaceutical industry (Yin Qun, 2010).

Safety And Hazards

Safety data for 3-Propoxybenzoic acid suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXUPQVAIFGMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343038
Record name 3-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxybenzoic acid

CAS RN

190965-42-5
Record name 3-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxybenzoic acid
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Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl 3-hydroxybenzoate (4.16 g, 25 mmol), propyl bromide (4.31 g, 3.2 ml, 35 mmol) and potassium carbonate (4.15 g, 30 mmol) in dry 2-butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (18 ml, 36 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. The aqueous solution was acidified by 6N HCl to pH 2 at 5° C. to generate white precipitate, which was then collected by filtration. The recrystallization of this crude product from hexane/ether yielded pure 3-Propoxy-benzoic acid as colorless crystal (3.77 g, 83.7%). 1H-NMR (400 MHz, d6-DMSO): 7.43 (m, 1 arom. H); 7.34 (m, 2 arom. H); 7.08 (m, 1 arom. H); 3.88 (t, CH3CH2CH2O); 1.65 (m, CH3CH2CH2O); 0.88 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.12 (—C═O); 158.63; 132.12; 129.68; 121.41; 119.33; 114.41; 69.09; 21.95; 10.32.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RO Clinton, UJ Salvador, SC Laskowski… - Journal of the …, 1952 - ACS Publications
… thesized the 2-diethylaminoethyl esters of 3-amino4-butoxy- and -4-propoxybenzoic acids and of 4-amino-3-propoxybenzoic acid. These compounds have not been previously …
Number of citations: 20 pubs.acs.org
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
In part 1 of this series, we developed a protocol for the large-scale calculation of pK a values in aqueous solutions from first principles calculations, with the goal of striking a compromise …
Number of citations: 99 pubs.acs.org
FK Hansen, SDM Sumanadasa, K Stenzel… - European journal of …, 2014 - Elsevier
In this work we investigated the antiplasmodial activity of a series of HDAC inhibitors containing an alkoxyamide connecting-unit linker region. HDAC inhibitor 1a (LMK235), previously …
Number of citations: 83 www.sciencedirect.com
ZP Haslak, S Zareb, I Dogan, V Aviyente… - Journal of Chemical …, 2021 - ACS Publications
In this study, we present an accurate protocol for the fast prediction of pK a ’s of carboxylic acids based on the linear relationship between computed atomic charges of the anionic form …
Number of citations: 22 pubs.acs.org
M Hartmann, J Huber, JS Kramer… - Journal of medicinal …, 2021 - ACS Publications
Autophagy is the common name for a number of lysosome-based degradation pathways of cytosolic cargos. The key components of autophagy are members of Atg8 family proteins …
Number of citations: 17 pubs.acs.org
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org
JM Sánchez-Puelles, F Sánchez-Sancho - 2016 - digital.csic.es
Derivatives of 2-phenyl-7,7a-dihydro-3aH-pyrano[3,4-d]oxazole-6(4H)- one of formula (I), where the meanings for the substituents are those listed in the description. These compounds …
Number of citations: 0 digital.csic.es

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